An In-depth Technical Guide to 2-(3,5-Dimethyladamantan-1-yl)acetic acid
An In-depth Technical Guide to 2-(3,5-Dimethyladamantan-1-yl)acetic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of the Adamantane Moiety in Medicinal Chemistry
The adamantane scaffold, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry.[1][2] Its unique three-dimensional structure allows for precise positioning of functional groups, enabling effective exploration of drug targets.[1] First isolated from crude oil and later made readily available through synthesis, adamantane and its derivatives have been successfully incorporated into numerous clinically used drugs to treat a wide range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[1][2]
The incorporation of an adamantane group into a molecule can profoundly influence its pharmacokinetic and pharmacodynamic properties.[3] Key advantages include:
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Enhanced Lipophilicity : The bulky, hydrocarbon-rich structure of adamantane significantly increases the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier and other biological membranes.[1][4]
-
Metabolic Stability : The rigid cage structure can shield adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life and bioavailability.[2][5]
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Improved Receptor Binding : The defined three-dimensional shape can serve as a robust anchor to optimize binding affinity and selectivity for specific biological targets.[1]
This guide focuses on 2-(3,5-Dimethyladamantan-1-yl)acetic acid , a specific derivative that combines the lipophilic adamantane core, further substituted with two methyl groups for increased steric bulk, with a hydrophilic carboxylic acid group. This combination results in an amphipathic molecule with distinct physicochemical properties that are of interest in drug design and materials science.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is a prerequisite for any drug development program. These properties govern how the molecule will behave in biological systems, from absorption and distribution to metabolism and excretion (ADME).
Chemical Structure and Nomenclature
The foundational identity of the molecule is its structure. The compound consists of an adamantane cage with methyl groups at positions 3 and 5, and an acetic acid moiety attached at position 1.
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IUPAC Name : 2-(3,5-Dimethyladamantan-1-yl)acetic acid
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Molecular Formula : C₁₄H₂₂O₂
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Molecular Weight : 222.33 g/mol
Caption: Chemical structure of 2-(3,5-Dimethyladamantan-1-yl)acetic acid.
Predicted Physicochemical Data
While experimental data for this specific molecule is scarce, we can infer its properties from closely related analogs like 1-adamantanecarboxylic acid and (3-ethyladamantan-1-yl)acetic acid. Computational predictions also provide valuable insights.
| Property | Predicted/Analog Value | Significance in Drug Development | Source |
| pKa | ~4.5 - 5.0 | Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and receptor binding. | [6] |
| cLogP | 3.54 | A measure of lipophilicity. A high LogP suggests good membrane permeability but may lead to poor aqueous solubility and higher metabolic clearance. | [7] |
| Aqueous Solubility (LogS) | -3.35 (low) | Affects dissolution and absorption. Low solubility is a common challenge in drug development. | [7] |
| Polar Surface Area (PSA) | 28.66 Ų | Influences membrane transport and blood-brain barrier penetration. Values < 90 Ų are generally favorable for CNS drugs. | [7] |
| Melting Point | 134-137 °C (for 2-(Adamantan-1-yl)acetic acid) | Indicates crystal lattice stability, which can affect solubility and dissolution rate. | [8] |
| Hydrogen Bond Donors | 1 | Participates in interactions with biological targets and affects solvation. | [7] |
| Hydrogen Bond Acceptors | 3 | Influences binding to macromolecules and physicochemical properties. | [7] |
Causality Behind Properties:
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The high cLogP and low aqueous solubility are direct consequences of the large, nonpolar dimethyladamantane group.[1][4] This lipophilic character is a hallmark of adamantane derivatives and is often exploited to enhance CNS penetration.[1]
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The pKa is primarily determined by the carboxylic acid group. It is expected to be in the typical range for aliphatic carboxylic acids, ensuring it is predominantly ionized (as a carboxylate anion) at physiological pH.
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The low Polar Surface Area (PSA) is beneficial for crossing the blood-brain barrier, a critical parameter for drugs targeting the central nervous system, such as the adamantane derivative Memantine.[9]
Part 2: Synthesis and Characterization
The synthesis of adamantane derivatives often leverages the reactivity of the bridgehead positions of the adamantane core.[10] A plausible and efficient synthetic route for 2-(3,5-Dimethyladamantan-1-yl)acetic acid would likely involve a multi-step process starting from 1,3-dimethyladamantane.
Proposed Synthetic Pathway
A common strategy for introducing a carboxylic acid group at the bridgehead position of adamantane is through a Koch-Haaf carboxylation or by functionalizing a pre-existing group. The following workflow outlines a logical synthetic approach.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 1-Bromo-3,5-dimethyladamantane (Key Intermediate)
This protocol is adapted from established procedures for the bromination of adamantane derivatives.
Objective: To synthesize the key intermediate, 1-bromo-3,5-dimethyladamantane, from 1,3-dimethyladamantane.
Materials:
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1,3-Dimethyladamantane
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Anhydrous Bromine (Br₂)
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Anhydrous Aluminum Bromide (AlBr₃) as a Lewis acid catalyst
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Anhydrous Dichloromethane (DCM) as solvent
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Sodium bisulfite solution (aqueous)
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Saturated sodium bicarbonate solution (aqueous)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask with a magnetic stirrer
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Reflux condenser
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethyladamantane in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum bromide to the stirred solution.
-
Bromination: Add anhydrous bromine dropwise via the dropping funnel over 30 minutes. The reaction is exothermic and will likely change color.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by adding cold water, followed by an aqueous solution of sodium bisulfite to neutralize any excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-bromo-3,5-dimethyladamantane.
Trustworthiness through Self-Validation: Each step includes a control measure. The inert atmosphere prevents side reactions with moisture. Quenching and washing steps remove unreacted reagents and byproducts. Purity is finally confirmed by analytical techniques.
Analytical Characterization
The identity and purity of the final compound, 2-(3,5-Dimethyladamantan-1-yl)acetic acid, would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the presence of all functional groups.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C=O and O-H stretches of the carboxylic acid.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Part 3: Pharmacological Considerations and Potential Applications
While no specific biological activity has been extensively reported for 2-(3,5-Dimethyladamantan-1-yl)acetic acid itself, its structural similarity to other bioactive adamantane derivatives allows for educated inferences about its potential applications.
Potential as a CNS Agent
The structure of the target molecule bears a resemblance to Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[9] Both molecules share the 3,5-dimethyladamantane core, which is crucial for its lipophilicity and ability to enter the central nervous system.[1]
The key difference is the substitution at the 1-position: an amino group in Memantine versus an acetic acid group in the title compound. This changes the electronic and steric properties significantly. The carboxylic acid group could potentially interact with different residues within a target binding pocket compared to the basic amino group of Memantine. This could lead to activity at other CNS targets, such as GABA receptors or other ion channels.[2]
Caption: Relationship between core properties and drug-likeness.
Other Potential Applications
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Antiviral and Antimicrobial Agents: Adamantane derivatives have a long history as antiviral agents.[2][11] The lipophilic nature of the adamantane cage allows it to interact with viral envelopes or ion channels.[2] Recent research has also explored their potential as antibacterial and antifungal agents.[12][13][14]
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Materials Science: The rigid structure of adamantane makes it a useful building block (a "molecular scaffold") in supramolecular chemistry and materials science for creating polymers or nanoparticles with defined properties.[15]
Conclusion
2-(3,5-Dimethyladamantan-1-yl)acetic acid is a molecule of significant interest due to its unique combination of a highly lipophilic and rigid dimethyladamantane core with a polar, ionizable carboxylic acid group. Its predicted physicochemical properties, particularly its high lipophilicity and low polar surface area, suggest potential for applications in CNS drug discovery. While experimental data on its biological activity is limited, its structural features provide a strong rationale for its investigation as a modulator of various biological targets. The synthetic pathways are well-established within adamantane chemistry, allowing for its accessible synthesis and future derivatization to explore structure-activity relationships. This guide provides a foundational understanding for researchers looking to explore the potential of this and related adamantane derivatives in their own research and development programs.
References
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- The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
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- The Significance of Adamantane Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Adamantane-containing drug delivery systems. (2023). Pharmacia.
- 1-Adamantanecarboxylic acid | 828-51-3. ChemicalBook.
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- Adamantane in Drug Delivery Systems and Surface Recognition. (2017). PMC - NIH.
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- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
- Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
- Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. NIH.
- Development of Continuous‐Flow Reactions for the Synthesis of Anti‐Alzheimer Drug Memantine. (2024).
- 2-(Adamantan-1-yl)acetic acid. Oakwood Chemical.
- Compound (3-ethyladamantan-1-yl)acetic acid. Chemdiv.
- pKa Data Compiled by R. Williams. (2022).
- Memantine | C12H21N | CID 4054. PubChem - NIH.
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